Methyl2-(7-formyl-2,3-dihydro-1-benzofuran-5-yl)acetate Methyl2-(7-formyl-2,3-dihydro-1-benzofuran-5-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18157956
InChI: InChI=1S/C12H12O4/c1-15-11(14)6-8-4-9-2-3-16-12(9)10(5-8)7-13/h4-5,7H,2-3,6H2,1H3
SMILES:
Molecular Formula: C12H12O4
Molecular Weight: 220.22 g/mol

Methyl2-(7-formyl-2,3-dihydro-1-benzofuran-5-yl)acetate

CAS No.:

Cat. No.: VC18157956

Molecular Formula: C12H12O4

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

Methyl2-(7-formyl-2,3-dihydro-1-benzofuran-5-yl)acetate -

Specification

Molecular Formula C12H12O4
Molecular Weight 220.22 g/mol
IUPAC Name methyl 2-(7-formyl-2,3-dihydro-1-benzofuran-5-yl)acetate
Standard InChI InChI=1S/C12H12O4/c1-15-11(14)6-8-4-9-2-3-16-12(9)10(5-8)7-13/h4-5,7H,2-3,6H2,1H3
Standard InChI Key LLWTUBJJIYIELG-UHFFFAOYSA-N
Canonical SMILES COC(=O)CC1=CC2=C(C(=C1)C=O)OCC2

Introduction

Structural and Chemical Properties

Molecular Architecture

Methyl2-(7-formyl-2,3-dihydro-1-benzofuran-5-yl)acetate consists of a 2,3-dihydrobenzofuran core substituted at the 5-position with an acetoxymethyl group and at the 7-position with a formyl group. The dihydrobenzofuran moiety introduces partial saturation, reducing aromaticity compared to fully unsaturated benzofurans, which may influence its electronic properties and reactivity. Key structural identifiers include:

PropertyValue
IUPAC Namemethyl 2-(7-formyl-2,3-dihydro-1-benzofuran-5-yl)acetate
Molecular FormulaC₁₂H₁₂O₄
Molecular Weight220.22 g/mol
Canonical SMILESCOC(=O)CC1=CC2=C(C(=C1)C=O)OCC2
InChI KeyLLWTUBJJIYIELG-UHFFFAOYSA-N
PubChem CID165781799

The aldehyde group at position 7 provides a site for nucleophilic additions, while the methyl acetate at position 5 offers potential for hydrolysis or transesterification reactions .

Synthesis and Optimization

Synthetic Pathways

The synthesis of Methyl2-(7-formyl-2,3-dihydro-1-benzofuran-5-yl)acetate typically involves a multi-step sequence starting from substituted phenols or catechols. A representative route includes:

  • Cyclization: Treatment of 5-acetoxymethyl-2-hydroxybenzaldehyde with a diol (e.g., ethylene glycol) under acidic conditions (e.g., p-toluenesulfonic acid) to form the dihydrobenzofuran core.

  • Esterification: Protection of the carboxylic acid intermediate as a methyl ester using methanol and a catalytic acid .

  • Purification: Chromatographic techniques (e.g., silica gel column) to isolate the product in >90% purity.

Key reaction parameters:

  • Temperature: 80–100°C for cyclization

  • Solvent: Toluene or dichloromethane

  • Catalyst: p-TsOH (5–10 mol%)

Comparative Analysis with Analogues

Structural analogs such as (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)acetic acid (CID 18524794) and Methyl 2-(benzofuran-5-yl)acetate (CID 19748760) demonstrate how substituent variations impact physicochemical properties:

CompoundMolecular WeightFunctional GroupsLogP* (Predicted)
Target Compound220.22Formyl, Methyl Ester1.82
(2-Methyl-...yl)acetic acid 192.21Carboxylic Acid1.35
Methyl 2-(benzofuran-5-yl)acetate 190.19Ester2.14

*Calculated using PubChem’s XLogP3 algorithm.

The presence of the formyl group in the target compound reduces hydrophobicity compared to the methyl ester analog , potentially enhancing aqueous solubility for biological assays.

Biological Activities and Mechanisms

Structure-Activity Relationships (SAR)

  • Aldehyde Group: Essential for COX-2 selectivity; reduction to hydroxymethyl abolishes activity.

  • Ester vs. Acid: Methyl ester derivatives show improved cell permeability over carboxylic acids .

  • Dihydro vs. Furan: Saturation increases metabolic stability but reduces aromatic π-π interactions with targets .

Future Directions and Applications

Drug Development Opportunities

  • Prodrug Strategies: Hydrolysis of the methyl ester to the carboxylic acid could enhance target engagement in vivo .

  • Hybrid Molecules: Conjugation with NSAIDs (e.g., ibuprofen) may synergize anti-inflammatory effects.

  • Nanocarrier Delivery: Encapsulation in PLGA nanoparticles to improve bioavailability .

Analytical Challenges

  • Stereochemical Control: The compound lacks chiral centers, but related dihydrobenzofurans require asymmetric synthesis for enantiopure batches .

  • Impurity Profiling: HPLC methods using C18 columns (ACN:H₂O gradient) can resolve synthesis byproducts .

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